4,4,4-Trifluoro-DL-valine
Description
Significance of Fluorinated Amino Acids in Biochemical and Biomedical Sciences
Fluorinated amino acids, a class of unnatural amino acids where one or more hydrogen atoms are replaced by fluorine, have garnered significant attention in biochemical and biomedical research. rsc.org The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, impart advantageous characteristics to the amino acids and, subsequently, to the peptides and proteins into which they are incorporated. walshmedicalmedia.combeilstein-journals.org
Impact of Fluorine Substitution on Amino Acid Properties and Biological Activity
The substitution of hydrogen with fluorine can dramatically alter the physicochemical properties of an amino acid. beilstein-journals.org Fluorine is the most electronegative element, and its introduction can create significant changes in the electronic properties of a molecule with only a minor increase in size. beilstein-journals.org This can influence a variety of factors, including:
Hydrophobicity: Fluorination generally increases the hydrophobicity of an amino acid side chain, which can enhance protein stability. nih.gov
Conformational Control: The presence of fluorine can influence the conformational preferences of individual amino acid side chains and the secondary structure of peptides. nih.gov
Metabolic Stability: The strength of the carbon-fluorine bond can make fluorinated amino acids and the peptides containing them more resistant to metabolic degradation. walshmedicalmedia.comnih.gov
Biological Activity: These altered properties can lead to enhanced biological activity, making fluorinated amino acids valuable in the development of therapeutic agents. walshmedicalmedia.com For instance, they have been explored for use in antibiotics, antivirals, and cancer therapies. numberanalytics.com
Role of Fluorinated Amino Acids in Protein Engineering and Drug Discovery
The unique characteristics of fluorinated amino acids make them powerful tools in protein engineering and drug discovery. nih.gov Their incorporation into proteins can lead to the development of novel proteins with enhanced stability and activity. numberanalytics.com This "fluoro-stabilization effect" is a key strategy for creating more robust enzymes for applications in organic synthesis. acs.org
In drug discovery, fluorinated amino acids are used to develop new pharmaceuticals with improved properties. numberanalytics.com Their enhanced stability and bioavailability are particularly attractive for creating more effective drugs. numberanalytics.com Furthermore, the incorporation of fluorine provides a useful probe for studying biological processes. The fluorine-19 (¹⁹F) isotope is a sensitive NMR probe that allows for the examination of protein structure, dynamics, and interactions without significantly disturbing the native structure. nih.govnih.govmdpi.com
Overview of Valine Analogues and Derivatives in Research
Valine, an essential branched-chain amino acid (BCAA), plays a crucial role in protein structure and function. wikipedia.orgnih.gov Its analogues and derivatives are widely studied to understand and modulate biological processes.
Structural and Functional Diversity of Valine Analogues
Valine analogues are molecules that are structurally similar to valine. Researchers have synthesized various analogues to probe the specific roles of valine in biological systems. These analogues can differ in their side chain structure, stereochemistry, or by the substitution of atoms. For example, the substitution of hydrogen atoms with fluorine leads to fluorinated valine analogues like 4,4,4-Trifluoro-DL-valine.
The study of these analogues provides insights into:
Enzyme Specificity: Valyl-tRNA synthetase, the enzyme responsible for attaching valine to its corresponding tRNA, can discriminate between valine and its close structural relatives like isoleucine and threonine. nih.gov Studying how the enzyme interacts with valine analogues helps to understand the basis of this specificity.
Metabolic Pathways: Valine metabolites, such as 3-hydroxyisobutyrate (B1249102) (3-HIB), have been shown to play a role in regulating lipid metabolism. nih.gov
Protein Structure and Stability: The hydrophobic nature of valine's side chain is important for the proper folding and stability of many proteins. frontiersin.org Valine analogues with altered hydrophobicity can be used to study these interactions.
Importance of DL-Chirality in Valine and its Derivatives
Chirality, or "handedness," is a fundamental property of many biological molecules, including amino acids. youtube.com With the exception of glycine (B1666218), all proteinogenic amino acids are chiral and exist in two non-superimposable mirror-image forms, the L- (left-handed) and D- (right-handed) enantiomers. wikipedia.org
Biological Systems: In nature, the L-form of amino acids is almost exclusively used in protein synthesis. masterorganicchemistry.com However, D-amino acids are found in some organisms, such as in the cell walls of bacteria, and can have important biological roles. wikipedia.org
Drug Development: The chirality of a molecule can have a profound impact on its pharmacological activity. nih.gov One enantiomer of a drug may be effective, while the other may be inactive or even cause adverse effects. youtube.com Therefore, understanding and controlling the chirality of amino acid derivatives is crucial in drug design.
DL-Mixtures: A mixture containing equal amounts of both L- and D-enantiomers is called a racemic mixture or a DL-mixture. In the context of this compound, the "DL" designation indicates that it is a mixture of both the L- and D-forms of 4,4,4-Trifluorovaline. The study of such mixtures can be important for understanding the effects of both enantiomers in a biological system.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4,4,4-trifluoro-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2/c1-2(5(6,7)8)3(9)4(10)11/h2-3H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOLXXJPOPIBKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936352 | |
| Record name | 4,4,4-Trifluorovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16063-79-9 | |
| Record name | 16063-79-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90439 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4,4-Trifluorovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Stereochemical Resolution of 4,4,4 Trifluoro Dl Valine
Established Synthetic Pathways for 4,4,4-Trifluoro-DL-valine
The synthesis of this compound has been achieved through various routes, often involving multi-step procedures and specific precursors. These methods aim to efficiently construct the carbon skeleton and introduce the trifluoromethyl and amino functionalities.
Multi-step Synthesis Approaches
One of the common strategies for synthesizing this compound involves a multi-step sequence starting from readily available materials. A notable approach is the cobalt-catalyzed amidocarbonylation of 2-trifluoromethyl-1-propene (3,3,3-trifluoroisobutylene). nih.gov This reaction, carried out with acetamide, carbon monoxide, and hydrogen, directly introduces the N-acetylamino and carboxyl groups to the olefin, yielding N-acetyl-4,4,4-trifluoro-DL-valine. nih.govgoogle.com Subsequent hydrolysis of the N-acetyl group affords the desired this compound. nih.gov
Another versatile multi-step synthesis begins with 4,4,4-trifluoro-3-methylbutanoic acid. nih.gov This precursor can be converted into a chiral oxazoline, which then undergoes an oxidative rearrangement mediated by selenium dioxide to form a dihydro-2H-oxazinone. nih.gov Face-selective hydrogenation of the C=N bond, followed by hydrogenolysis and hydrolysis, yields the target amino acid. nih.gov
A practical and efficient route for the stereoselective synthesis of (2R,3S)-4,4,4-trifluorovaline has also been developed. acs.orgnih.gov This method utilizes an indium-mediated allylation of (R)-N-benzyl-2,3-O-isopropylideneglyceraldimine with 4-bromo-1,1,1-trifluoro-2-butene, which produces the corresponding homoallylic amine with high diastereoselectivity. acs.orgnih.gov This intermediate can then be converted to Boc-protected (2R,3S)-4,4,4-trifluorovaline in a two-step process. acs.org
Methods Utilizing Specific Precursors (e.g., N-acetyl-4,4,4-trifluoro-valine)
The use of N-acetyl-4,4,4-trifluoro-valine as a key precursor is a common feature in several synthetic and resolution strategies. sigmaaldrich.comresearchgate.net As mentioned earlier, this intermediate can be synthesized via the amidocarbonylation of trifluoropropene. google.com The N-acetyl group serves as a protecting group for the amine and facilitates subsequent enzymatic resolution steps. Commercially available this compound can also be acetylated using acetic anhydride (B1165640) to produce N-acetyl-4,4,4-trifluoro-DL-valine, which is then subjected to resolution. google.com
Stereoselective Synthesis and Resolution of 4,4,4-Trifluorovaline Diastereomers
Due to the presence of two chiral centers, 4,4,4-trifluorovaline exists as four stereoisomers (two pairs of enantiomers). The separation of these diastereomers and the development of stereoselective syntheses are crucial for studying their distinct biological activities.
Methods for Enantiomeric and Diastereomeric Separation (e.g., Acylase I Resolution)
A highly effective method for resolving the diastereomers of 4,4,4-trifluorovaline involves enzymatic kinetic resolution. google.comresearchgate.net The racemic mixture of N-acetyl-4,4,4-trifluoro-DL-valine is treated with Acylase I from Aspergillus melleus or porcine kidney. google.comresearchgate.netacs.org This enzyme selectively hydrolyzes the N-acetyl group of the L-enantiomers (α-S configuration), leaving the N-acetylated D-enantiomers unreacted. nih.govgoogle.com This allows for the separation of the free L-amino acids from the N-acetylated D-amino acids. google.com The N-acetylated D-amino acids can then be chemically hydrolyzed to afford the pure D-enantiomers. nih.gov This enzymatic approach has been successfully used to obtain all four diastereomers in optically pure form. google.com
The diastereomeric pairs of N-Boc-protected 4,4,4-trifluorovalinol have also been separated by column chromatography on silica (B1680970) gel. google.com
Asymmetric Synthesis Strategies for Trifluoromethyl-containing Compounds
Asymmetric synthesis provides a direct route to enantiomerically enriched trifluoromethyl-containing amino acids, including 4,4,4-trifluorovaline. One powerful strategy involves the alkylation of chiral nickel(II) complexes of Schiff bases derived from glycine (B1666218) or alanine. nih.govacs.org This method offers high stereoselectivity and yields, making these fluorinated amino acids readily accessible. nih.govacs.org
Another approach is the asymmetric hydrogenation of prochiral precursors. For instance, the stereoselective hydrogenation of a suitable precursor using a chiral rhodium catalyst, such as [((R)-trichickenfootphos)Rh(cod)]BF4, has been employed for the enantioselective synthesis of β-trifluoromethyl α-amino acids, including trifluorovaline. researchgate.net
Ir-catalyzed asymmetric allylation of α-trifluoromethyl aldimine esters followed by kinetic resolution is another advanced strategy for accessing quaternary α-trifluoromethyl α-amino acids. rsc.org Additionally, the development of novel cinchona alkaloid-derived chiral phase-transfer catalysts has enabled the asymmetric umpolung addition of trifluoromethyl imines to α,β-unsaturated N-acylpyrroles, providing a pathway to enantiomerically enriched trifluoromethylated γ-amino acids. nih.gov
Preparation of Related Fluorinated Valine Analogues
The synthetic methodologies developed for 4,4,4-trifluorovaline have been extended to the preparation of other fluorinated valine analogues, which are also of significant interest for their potential applications. rsc.orgresearchgate.net
For the first time, (2S,3S)-4-fluorovaline has been synthesized via a route involving the stereoselective addition to an (S)-pyroglutamate derivative. rsc.orgrsc.orgnih.govresearchgate.net This synthesis starts from a previously prepared acid which is then converted to the corresponding fluoro-compound using Barton methodology. rsc.org Deprotection and subsequent oxidation yield the protected fluorovaline. rsc.org
The synthesis of hexafluorovaline (B1242010) has also been reported, and this analogue has been incorporated into peptides such as angiotensin II. nih.govacs.org
Synthesis of Hexafluorovaline Derivatives
Hexafluorovaline (Hfv), a valine analogue where all six hydrogen atoms of the isopropyl side chain are replaced by fluorine, has been a subject of synthetic interest for its potential to enhance the properties of peptides. An improved synthesis for hexafluorovaline derivatives, specifically DL-Hfv-OBzl and Boc-DL-Hfv, has been developed. nih.govwustl.edu These derivatives serve as crucial building blocks for incorporating Hfv into peptide chains.
The incorporation of hexafluorovaline into biologically active peptides, such as angiotensin II and gramicidin (B1672133) S, has been successfully demonstrated using both solid-phase peptide synthesis and fragment condensation methods. nih.govresearchgate.net For instance, analogues of angiotensin II, including [Sar1,Hfv8]AII and [Sar1,D-Hfv8]AII, were synthesized to create potent and long-acting inhibitors. nih.gov The L-congener of these analogues proved to be 20-100 times more active than its D-diastereomer. nih.gov
Similarly, [Hexafluorovalyl1,1′]gramicidin S was synthesized by replacing two valine residues in the natural gramicidin S with L-hexafluorovaline. oup.com Despite using a racemic hexafluorovaline derivative for the synthesis, the desired product was isolated in a moderate yield, which is attributed to the stability of the final cyclic peptide structure. oup.com Spectroscopic analysis confirmed that the conformation of the hexafluorovaline-containing gramicidin S is similar to the natural peptide. researchgate.netoup.com A notable characteristic of hexafluorovaline derivatives is their general resistance to various enzymatic digestions. nih.gov
Table 1: Synthesis of Hexafluorovaline-Containing Peptides
| Precursor | Peptide | Synthetic Method |
|---|---|---|
| Boc-DL-Hfv | [Sar1,Hfv8]AII | Solid-Phase Synthesis |
| DL-Hfv-OBzl | [Sar1,D-Hfv8]AII | Solid-Phase Synthesis |
| Racemic Hfv derivative | [Hexafluorovalyl1,1′]gramicidin S | Solid-Phase Synthesis & Cyclization-Cleavage |
Other Trifluorinated Amino Acid Syntheses (e.g., Trifluoroleucine, Trifluoroalanine)
The synthesis of other trifluorinated amino acids, such as 5,5,5-trifluoroleucine and 3,3,3-trifluoroalanine, has also been extensively researched due to their value in creating peptidomimetics and biologically active molecules. sciforum.netgoogle.com
5,5,5-Trifluoroleucine (TFL)
An efficient method for the resolution of the four diastereomers of 5,5,5-trifluoroleucine has been established. google.comresearchgate.net The process involves the N-acetylation of the racemic mixture, followed by enzymatic resolution. Porcine kidney acylase I is used for the enzymatic deacylation of the N-acetyl enantiomeric pairs, which allows for the separation of all four diastereomers in an optically pure form. google.com This straightforward method enhances the availability of these fluorinated amino acids as building blocks for new drugs and biomaterials. researchgate.net
A stereospecific synthesis for trifluoroleucine has also been developed starting from L-homoserine. google.com The process involves the oxidation of protected L-homoserine to an aldehyde, followed by the introduction of a trifluoromethyl group. Subsequent Wittig olefination and catalytic hydrogenation yield the final product, Boc-5,5,5-α-S-trifluoroleucine. google.com
Table 2: Enzymatic Resolution of 5,5,5-Trifluoroleucine
| Step | Reagent | Yield |
|---|---|---|
| N-Acylation | Acetic Anhydride | 90% |
| Enzymatic Cleavage (α-S isomer) | Acylase I | 99% |
3,3,3-Trifluoroalanine (TFA)
A highly stereoselective and enantiodivergent synthesis for non-racemic 3,3,3-trifluoroalanine has been reported. sciforum.netmdpi.com This method is based on the reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate. sciforum.netmdpi.com The Staudinger (aza-Wittig) reaction of a chiral Staudinger reagent with ethyl trifluoropyruvate yields a highly electrophilic sulfinimine. sciforum.net The subsequent reduction of this intermediate with different reducing agents produces diastereomeric sulfinamides, which can then be hydrolyzed to yield either enantiomer of 3,3,3-trifluoroalanine. sciforum.netmdpi.com The choice of reducing agent significantly influences the diastereoselectivity of the reaction. sciforum.net
Table 3: Effect of Reducing Agents on the Synthesis of Trifluoroalanine (B10777074) Diastereomers
| Reducing Agent | Diastereomeric Ratio (4:5) |
|---|---|
| NaBH4 | 80:20 |
| LiBH4 | 75:25 |
| L-Selectride® | 70:30 |
| 9-BBN | 5:95 |
| DIBAH | 95:5 |
Data sourced from a study on the stereoselective synthesis of non-racemic 3,3,3-trifluoroalanine. sciforum.net
Other synthetic strategies for trifluoroalanine derivatives include a one-pot synthesis from alkyl trifluoropyruvates and carboxamides or substituted ureas. researchgate.net Additionally, N-silylimine of trifluoropyruvate has been shown to be a convenient substrate for the asymmetric synthesis of optically active 3,3,3-trifluoroalanine derivatives through reactions like the Mannich reaction with acetone. nuph.edu.ua
Metabolic and Biotransformation Studies of 4,4,4 Trifluoro Dl Valine
Pathways of 4,4,4-Trifluoro-DL-valine Metabolism in Microbial Systems
Microbial systems, particularly certain bacterial species, have demonstrated the ability to metabolize this compound. The primary metabolic route involves the transformation of the amino acid's core structure rather than the cleavage of the highly stable carbon-fluorine bond. acs.org Enzymes associated with standard amino acid catabolism are known to facilitate the biotransformation of fluorinated amino acids like this compound. acs.org
The principal metabolic pathway for this compound in microbes like Bacillus sp. involves a two-step process. researchgate.net The initial step is deamination, which is the removal of an amino group from the molecule. wikipedia.org This reaction converts the amino acid into its corresponding keto acid. Following deamination, the intermediate keto acid is reduced to yield the final major metabolite, 4,4,4-Trifluoro-2-hydroxy-3-methylbutanoic acid. researchgate.netucd.ie The detection of ammonia (B1221849) in culture supernatants provides evidence for this deamination process. researchgate.net This transformation pathway is significant because the bulk of the administered fluorinated amino acid is converted into this hydroxy acid, making it largely unavailable for other processes like incorporation into peptides. acs.orgucd.ie
The biotransformation of this compound is carried out by enzymes that are part of the host organism's general amino acid metabolism. acs.org The initial deamination step is catalyzed by enzymes known as deaminases or aminotransferases. wikipedia.orgucd.ie In the case of Bacillus species, it is proposed that amino acid metabolizing enzymes convert the fluorinated valine analogue to its corresponding keto-acid, which is then subsequently reduced. ucd.ie For instance, L-amino acid deaminase (L-aad) from Proteus myxofaciens has been studied for its ability to deaminate L-valine to its keto acid, α-ketoisovaleric acid, demonstrating a potential enzymatic route for such transformations. rsc.org These enzymes recognize the fluorinated substrate, initiating its catabolism.
The identification and quantification of this compound and its metabolites have been accomplished using powerful analytical techniques. beilstein-journals.org Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy is particularly useful for tracking the fate of fluorinated compounds in complex biological mixtures like culture supernatants. beilstein-journals.orgchemrxiv.org It allows for the direct detection of the parent compound and any new fluorinated metabolites that are formed. beilstein-journals.org For example, ¹⁹F-NMR analysis of culture supernatants from Bacillus sp. incubated with this compound showed that the majority of the fluorinated amino acid was transformed. researchgate.netucd.ie
Gas Chromatography-Mass Spectrometry (GC-MS) is another key technique used for metabolite identification. acs.org After extracting the compounds from the culture, they are often derivatized, for example by silylation, to make them volatile for GC analysis. acs.org The mass spectrometer then provides fragmentation patterns that help in the structural elucidation of the metabolites, such as confirming the identity of 4,4,4-Trifluoro-2-hydroxy-3-methylbutanoic acid. ucd.ie
Table 1: Identified Metabolites of this compound in Microbial Systems
| Parent Compound | Microbial System | Major Metabolite | Analytical Method |
| This compound | Bacillus sp. CS93 | 4,4,4-Trifluoro-2-hydroxy-3-methylbutanoic acid | ¹⁹F-NMR, MS researchgate.netucd.ie |
| This compound | Soil Microbes | Unspecified fluorometabolites | ¹⁹F-NMR acs.org |
Comparative Biotransformation Across Different Microbial Strains
The ability to metabolize this compound and the specific pathways involved can vary between different microbial species and strains. Research has primarily centered on Bacillus species, with less detailed information available for other common bacteria like Staphylococcus aureus and Escherichia coli.
Studies have shown that when this compound is administered to cultures of Bacillus sp. CS93, it is efficiently transformed into 4,4,4-Trifluoro-2-hydroxy-3-methylbutanoic acid. researchgate.net This biotransformation is a dominant process, consuming the majority of the supplied fluorinated amino acid. ucd.ie
In contrast, detailed metabolic pathways for this compound in Staphylococcus aureus and Escherichia coli are not as well-documented. While the compound has been administered to these bacteria in some studies, the specific breakdown products have not been characterized in the same detail as for Bacillus. ucd.ie General studies on fluorinated amino acids in E. coli often focus on toxicity and incorporation into proteins rather than specific catabolic pathways. nih.govnih.gov For S. aureus, research on amino acid metabolism often centers on its requirements for growth and virulence, such as the transport and synthesis of essential branched-chain amino acids, rather than the catabolism of fluorinated analogues. plos.org
The metabolic characteristics are most clearly defined for Bacillus species, which actively shunt this compound away from peptide synthesis and towards a catabolic pathway of deamination and reduction. researchgate.netucd.ie This indicates that the amino acid metabolizing enzymes of Bacillus are highly active towards this fluorinated analogue.
For E. coli and S. aureus, the metabolic handling appears different, although specific data is sparse. The lack of detailed reports on the formation of 4,4,4-Trifluoro-2-hydroxy-3-methylbutanoic acid in these species suggests that this particular metabolic route may be less prominent or absent compared to in Bacillus. It is possible that in these bacteria, the compound is either not as readily transported into the cell, is a poorer substrate for the relevant enzymes, or is metabolized through different, yet unidentified, pathways.
Table 2: Comparative Biotransformation of this compound
| Microbial Strain | Primary Metabolic Fate | Key Findings |
| Bacillus sp. CS93 | Deamination and reduction | Efficiently converts the substrate to 4,4,4-Trifluoro-2-hydroxy-3-methylbutanoic acid. researchgate.netucd.ie |
| Staphylococcus aureus | Not well-documented | The compound has been administered, but specific metabolic products are not extensively reported. ucd.ie |
| Escherichia coli | Not well-documented | Studies often focus on toxicity and protein incorporation of fluorinated amino acids rather than catabolism. nih.govnih.gov |
Implications for Precursor-Directed Biosynthesis
Precursor-directed biosynthesis is a powerful strategy to generate novel, fluorinated versions of natural products by supplying a fluorinated building block, such as this compound, to a microbial culture. researchgate.netmdpi.com This approach has been explored for the production of new lipopeptide antibiotics, like trifluorosurfactin, by feeding this compound to cultures of Bacillus species. scribd.comresearchgate.netresearchgate.net While the incorporation of the fluorinated analog in place of its natural counterpart, L-valine, has been successful, the efficiency and yield of this process face significant hurdles due to the host organism's metabolic activities. researchgate.netresearchgate.net
Challenges in Yield Due to Competing Biotransformation Pathways
A primary challenge in the precursor-directed biosynthesis of compounds like trifluorosurfactin is the diversion of this compound into competing metabolic pathways, which reduces its availability for incorporation into the target lipopeptide. researchgate.netresearchgate.netresearchgate.net Studies utilizing ¹⁹F NMR analysis of culture supernatants have revealed that a substantial portion of the supplied fluorinated amino acid is not incorporated into the desired product but is instead biotransformed by the host organism. scribd.comresearchgate.netresearchgate.net
The predominant competing pathway involves the catabolism of this compound. acs.org This process is initiated by enzymatic deamination, which converts the amino acid into its corresponding α-keto acid. scribd.comresearchgate.net Subsequently, this keto acid intermediate undergoes reduction to yield the final metabolic byproduct, 4,4,4-trifluoro-2-hydroxy-3-methylbutanoic acid. scribd.comresearchgate.netresearchgate.net The detection of ammonia alongside this hydroxy acid in culture media further supports the occurrence of this deamination and reduction sequence. researchgate.netresearchgate.net This metabolic diversion effectively sequesters the precursor, leading to low yields of the desired fluorinated lipopeptide. scribd.com
Table 1: Competing Biotransformation Pathway of this compound
| Step | Transformation | Enzyme Class (Postulated) | Product | Consequence for Biosynthesis |
| 1 | Deamination | Amino Acid Oxidase / Transaminase | 3-Methyl-4,4,4-trifluoro-2-oxobutanoic acid | Formation of keto-acid intermediate |
| 2 | Reduction | Reductase | 4,4,4-Trifluoro-2-hydroxy-3-methylbutanoic acid | Diversion of precursor from biosynthetic machinery |
Strategies for Increasing Bioavailability for Biosynthetic Incorporation
To enhance the yield of fluorinated natural products from precursor-directed biosynthesis, strategies must be employed to increase the intracellular concentration of this compound and favor its incorporation over competing metabolic degradation. nih.govacs.org A key approach is the use of auxotrophic host strains. researchgate.netnih.gov
An auxotrophic strain is a mutant organism that is incapable of synthesizing a specific essential nutrient, in this case, the natural amino acid L-valine. nih.gov By using a valine auxotroph and providing a growth medium depleted of L-valine but supplemented with this compound, the biosynthetic machinery is effectively forced to utilize the fluorinated analog for protein and secondary metabolite synthesis. nih.gov This method minimizes competition from the endogenous L-valine pool and can significantly increase the rate of incorporation of the non-canonical amino acid. researchgate.netnih.gov This "feed-and-starve" approach has been recognized as a viable method for improving the production of proteins containing fluorinated residues. nih.gov
Table 2: Strategies to Enhance Bioavailability of this compound
| Strategy | Description | Rationale | Potential Outcome |
| Use of Auxotrophic Strains | Employing a mutant host strain (e.g., Bacillus sp.) that cannot synthesize endogenous L-valine. researchgate.netnih.gov | Depriving the host of its natural amino acid forces the utilization of the supplied fluorinated analog for peptide synthesis to ensure survival and production. nih.gov | Increased incorporation rate of 4,4,4-Trifluoro-valine into the target lipopeptide; higher yield of the final fluorinated product. researchgate.net |
| Metabolic Pathway Engineering | Modifying the host's genetic makeup to downregulate or knock out the genes encoding enzymes responsible for amino acid catabolism (e.g., deaminases). | Directly blocks or reduces the rate of the competing biotransformation pathway, making more precursor available for the desired biosynthetic pathway. | Reduced formation of byproducts like 4,4,4-trifluoro-2-hydroxy-3-methylbutanoic acid and increased precursor pool for lipopeptide synthesis. |
Incorporation of 4,4,4 Trifluoro Dl Valine into Peptides and Proteins
Precursor-Directed Biosynthesis of Fluorinated Peptides
Precursor-directed biosynthesis is a technique that leverages the natural biosynthetic machinery of an organism to incorporate unnatural amino acids into its native products. By supplying an analog of a natural amino acid in the culture medium, it is possible to generate novel, modified peptides.
The bacterium Bacillus subtilis is well-known for producing surfactin (B1297464), a potent cyclic lipopeptide biosurfactant synthesized by a large, modular enzyme complex known as surfactin synthetase. This enzyme complex, a non-ribosomal peptide synthetase (NRPS), activates and links amino acids in a stepwise fashion. The modular nature and somewhat relaxed substrate specificity of some of its domains make it a candidate for precursor-directed biosynthesis.
Specifically, the valine-activating domain of surfactin synthetase is responsible for incorporating a valine residue at position 4 of the peptide ring. Research has shown that supplementing B. subtilis cultures with different natural branched-chain amino acids can lead to the production of various surfactin analogs. While the flexible substrate acceptance of the surfactin synthetase suggests the potential for incorporating fluorinated valine analogs, the successful biosynthesis of a "Trifluorosurfactin" by feeding 4,4,4-Trifluoro-DL-valine to Bacillus cultures has not been definitively reported in publicly available scientific literature. Such an experiment would involve supplementing the growth medium of a surfactin-producing B. subtilis strain with this compound and subsequently analyzing the produced lipopeptides for the desired fluorinated product.
Should a fluorinated peptide like Trifluorosurfactin be produced, its confirmation would rely on a combination of powerful analytical techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method would be used to separate the modified peptide from the native surfactin and other metabolites. High-resolution mass spectrometry would detect a mass shift corresponding to the replacement of a valine residue (C₅H₁₁NO₂) with a trifluorovaline residue (C₅H₈F₃NO₂). The molecular weight of the parent ion would increase, and fragmentation analysis (MS/MS) would pinpoint the exact location of the modification within the peptide sequence.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR): ¹⁹F NMR is an exceptionally sensitive and specific technique for detecting fluorine-containing compounds. nih.gov Since fluorine is absent in natural biological systems, any signal in the ¹⁹F NMR spectrum would be unambiguous proof of the incorporation of the fluorinated amino acid. nih.gov The chemical shift of the trifluoromethyl (-CF₃) group would provide information about its local electronic environment within the folded peptide structure. nih.gov
Enzymatic Specificity and Substrate Acceptance
The successful incorporation of an unnatural amino acid is entirely dependent on its acceptance by the cell's enzymatic machinery, from the multi-domain NRPS complexes to the highly specific aminoacyl-tRNA synthetases involved in ribosomal protein synthesis.
Non-ribosomal peptide synthetases are composed of modules, each responsible for incorporating one amino acid. Each module contains an adenylation (A) domain, which selects and activates the specific amino acid substrate. The specificity of the A-domain is the primary gatekeeper for incorporation. Studies on the surfactin synthetase have revealed that some A-domains, including those for leucine (B10760876) and valine, exhibit a degree of promiscuity, accepting structurally similar amino acids. nih.gov This inherent flexibility is what allows for the natural diversity of surfactin isoforms. nih.gov However, the acceptance of a trifluorinated analog like 4,4,4-trifluorovaline by the valine-activating A-domain of surfactin synthase remains a specific subject for empirical investigation. The electron-withdrawing nature of the trifluoromethyl group could significantly alter the side chain's properties, potentially affecting its recognition and activation by the enzyme.
Aminoacyl-tRNA synthetases (aaRSs) are critical enzymes that charge transfer RNAs (tRNAs) with their cognate amino acids for ribosomal protein synthesis. These enzymes exhibit high fidelity, employing both substrate recognition and proofreading or "editing" mechanisms to prevent the incorporation of incorrect amino acids. nih.govnih.gov Their stereoselectivity is generally absolute, strongly favoring L-amino acids over D-amino acids for protein synthesis. nih.gov
When considering this compound, a racemic mixture of both D- and L-enantiomers, the valyl-tRNA synthetase (ValRS) would be expected to selectively recognize and activate the L-form, (2S)-4,4,4-trifluorovaline. The D-form would likely be rejected by the active site or, if activated, removed by the enzyme's editing function. The efficiency of this process would depend on how the trifluoromethyl group affects binding within the synthetase's synthetic and editing sites.
A fascinating case of enzymatic ambiguity has been demonstrated with a specific stereoisomer, (2S,3R)-4,4,4-Trifluorovaline. Research has shown that this analog is recognized not only by valyl-tRNA synthetase (ValRS) but also by isoleucyl-tRNA synthetase (IleRS) in Escherichia coli. nih.gov
Engineering of Proteins with Fluorinated Amino Acids
The site-specific or global incorporation of fluorinated amino acids like this compound into a polypeptide chain is a key technique in protein engineering. This is often achieved in vivo using auxotrophic bacterial strains, typically E. coli, which are unable to synthesize a specific natural amino acid. nih.gov By depleting the natural amino acid from the growth medium and supplying the fluorinated analogue, the cell's translational machinery is prompted to incorporate the unnatural amino acid into newly synthesized proteins. nih.govwikipedia.org
A notable example involves the successful incorporation of 4,4,4-trifluorovaline as a surrogate for isoleucine into a basic leucine zipper (bzip) peptide using an auxotrophic E. coli strain. nih.gov Research has also demonstrated an "identity switch" where (2S,3R)-4,4,4-trifluorovaline can be recognized by the ribosome and incorporated in place of both valine and isoleucine, highlighting the flexibility of the protein biosynthesis apparatus. wikipedia.org This ribosomal acceptance is fundamental to producing proteins with site-specifically engineered properties.
The process by which a polypeptide chain spontaneously acquires its unique, three-dimensional structure is governed by thermodynamics. nih.gov The stability of this final, native conformation is marginally favorable, typically by only -10 kcal/mol for a small protein, representing the net difference between large stabilizing and destabilizing forces. nih.gov Introducing a fluorinated residue like 4,4,4-trifluorovaline can significantly alter this delicate energetic balance.
The trifluoromethyl group (CF₃) is both bulky and highly hydrophobic. Its introduction into the hydrophobic core of a protein can enhance stability through more favorable packing and increased hydrophobic interactions. Research on fluorinated amino acids has shown they can confer hyperstable folding properties to proteins. wikipedia.org The stability of a protein is often described by a stability curve, which relates the Gibbs free energy of unfolding (ΔG) to temperature. nih.gov Increasing a protein's thermostability can be achieved by elevating this entire curve, rather than simply shifting it to higher temperatures. nih.gov The incorporation of fluorinated residues is one strategy to achieve this elevation.
The thermodynamic parameters governing protein stability can be measured using various techniques, including differential scanning calorimetry (DSC) and chemical or thermal denaturation studies. nih.govnih.gov These methods allow for the quantification of changes in melting temperature (Tₘ) and free energy of unfolding upon incorporation of the modified amino acid.
Table 1: Key Thermodynamic Concepts in Protein Stability
| Parameter | Symbol | Description | Relevance to Fluorine Incorporation |
| Gibbs Free Energy of Unfolding | ΔG | The overall energy difference between the folded and unfolded states. A more negative value indicates a more stable protein. | The hydrophobic effect of the CF₃ group can make ΔG more negative, thus stabilizing the folded state. |
| Enthalpy Change | ΔH | Represents the change in heat content upon unfolding, related to the breaking and forming of non-covalent bonds. | Altered van der Waals and hydrophobic interactions due to the CF₃ group will change ΔH. |
| Entropy Change | ΔS | A measure of the change in disorder. Chain conformational entropy favors unfolding, while the hydrophobic effect on the solvent favors folding. | The CF₃ group strongly influences the hydrophobic effect, a major driver of folding entropy. |
| Melting Temperature | Tₘ | The temperature at which 50% of the protein is unfolded. A higher Tₘ indicates greater thermal stability. | Enhanced hydrophobic interactions from fluorinated residues often lead to an increased Tₘ. |
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for studying protein structure, dynamics, and interactions, for which fluorinated amino acids are indispensable probes. nih.gov The fluorine-19 nucleus has several advantageous properties: it has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of a proton (¹H). nih.gov Crucially, since fluorine is virtually absent from biological systems (bioorthogonal), a ¹⁹F-NMR spectrum of a protein labeled with a fluorinated amino acid is free from background signals. nih.gov
The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local electronic environment, with a range spanning over 300 ppm. nih.gov This hyper-responsiveness means that even subtle changes in protein conformation, such as those induced by ligand binding, protein-protein interactions, or changes in folding state, can produce large, easily detectable perturbations in the ¹⁹F-NMR spectrum. nih.gov
By incorporating 4,4,4-trifluorovaline at specific sites, researchers can:
Monitor local conformational changes around the probe site.
Map the binding interface of a protein with a ligand or another protein. nih.gov
Study protein folding and unfolding pathways.
Characterize the dynamics of different protein states.
The well-resolved signals from multiple fluorinated sites can provide simultaneous information from various locations within a single protein. uwec.edu
The unique properties of 4,4,4-trifluorovaline make it a valuable tool for engineering specific classes of proteins where hydrophobic interactions are critical to function.
Leucine Zippers: Leucine zippers are protein structural motifs that mediate dimerization. They consist of α-helices that form a coiled-coil, with hydrophobic residues (often leucine) repeated every seven amino acids (a heptad repeat). uwec.edu These hydrophobic side chains interdigitate at the dimer interface, creating a stable "zipper." nih.gov The GCN4 transcriptional activator is a classic example of a protein that uses a leucine zipper for dimerization. nih.govuwec.edu
The successful incorporation of 4,4,4-trifluorovaline into a basic leucine zipper peptide highlights its utility in this context. nih.gov By replacing a key hydrophobic residue like leucine or isoleucine with its trifluorinated counterpart, the stability of the coiled-coil can be systematically modulated. The increased hydrophobicity of the trifluoromethyl group can strengthen the dimerization interface, potentially leading to more stable and specific protein-protein interactions.
Table 2: Heptad Repeat Positions in a Leucine Zipper
| Position | Typical Residue Type | Role in Structure | Potential Impact of 4,4,4-Trifluorovaline |
| a | Hydrophobic | Core packing at the dimer interface | Enhanced hydrophobic packing, increased stability |
| b | Any | Solvent-exposed | Minimal direct impact on dimerization |
| c | Any | Solvent-exposed | Minimal direct impact on dimerization |
| d | Leucine (Hydrophobic) | Core packing at the dimer interface | Enhanced hydrophobic packing, increased stability |
| e | Charged | Can form stabilizing inter-helical salt bridges | Indirect effects from core stabilization |
| f | Any | Solvent-exposed | Minimal direct impact on dimerization |
| g | Charged | Can form stabilizing inter-helical salt bridges | Indirect effects from core stabilization |
Cytokines: Cytokines are a broad category of small proteins that are crucial for cell signaling, particularly in the immune system. Their function often depends on binding to specific cell surface receptors, which in turn triggers an intracellular signaling cascade. nih.govplos.org Engineering cytokines to have enhanced stability, altered receptor binding affinity, or novel functions is a major goal of protein therapeutics. nih.govnih.gov
Biochemical and Pharmacological Implications
Antimetabolite Activity and Metabolic Pathway Perturbations
As an analogue of a natural amino acid, 4,4,4-trifluoro-DL-valine can deceptively enter metabolic pathways, leading to the disruption of normal cellular functions. Antimetabolites function by mimicking natural substrates, thereby inhibiting enzymes or becoming incorporated into macromolecules, resulting in non-functional products.
The biosynthesis and catabolism of branched-chain amino acids—valine, leucine (B10760876), and isoleucine—are tightly regulated processes essential for protein synthesis and cellular metabolism. This compound, as a structural mimic of valine, interferes with this network. It can be mistakenly recognized and processed by enzymes within the BCAA pathways.
This interference can manifest in several ways:
Competitive Inhibition: The fluorinated analogue can compete with natural valine for the active sites of enzymes involved in its synthesis and degradation.
Metabolic Incorporation: If processed by the cell, trifluorovaline can be incorporated into peptides and proteins. The presence of the trifluoromethyl group can alter protein structure, stability, and function due to its steric bulk and strong electron-withdrawing nature.
Pathway Disruption: The introduction of the analogue can lead to the accumulation of unnatural, potentially toxic intermediates or the depletion of essential downstream metabolites.
A key regulatory point in the leucine biosynthesis pathway is the allosteric feedback inhibition of α-isopropylmalate synthase (IPMS). This enzyme catalyzes the first committed step in leucine synthesis, the condensation of α-ketoisovalerate (a product of valine metabolism) and acetyl-CoA. The final product of the pathway, leucine, acts as an allosteric inhibitor of IPMS, thus regulating its own production.
This compound can disrupt this delicate feedback mechanism. It is hypothesized that a catabolic product of trifluorovaline, trifluoro-α-ketoisovalerate, could be converted by IPMS into a fluorinated analogue of α-isopropylmalate. This could potentially lead to the downstream production of a trifluorinated leucine analogue. If this fluorinated leucine analogue mimics natural leucine, it could aberrantly inhibit α-isopropylmalate synthase, shutting down the entire pathway and leading to a deficiency of natural leucine, thereby causing cellular toxicity. Studies on Mycobacterium tuberculosis have detailed the kinetics and allosteric inhibition of α-isopropylmalate synthase, highlighting it as a critical enzyme subject to this type of regulation researchgate.netidexx.dk.
The specific effects of this compound on the expression of genes involved in amino acid metabolism, such as LEU1 (encoding α-isopropylmalate synthase), LEU2 (encoding β-isopropylmalate dehydrogenase), and BAT1 (encoding a branched-chain amino acid aminotransferase), have not been extensively documented in publicly available research. However, cellular responses to metabolic stress often involve transcriptional regulation. Exposure to an antimetabolite that disrupts BCAA homeostasis would likely trigger changes in the expression of genes within these pathways as the cell attempts to compensate for the perceived amino acid imbalance or toxicity.
Cellular Responses to this compound Exposure
The introduction of this compound into biological systems elicits significant cellular responses, primarily stemming from its role as a metabolic poison.
Table 1: General Microbial Susceptibility Testing Concepts
| Metric | Definition | Relevance |
| MIC | Minimum Inhibitory Concentration: The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. | Determines the minimum effective concentration needed to inhibit a pathogen. |
| MBC | Minimum Bactericidal Concentration: The lowest concentration of an antimicrobial agent required to kill a particular bacterium. | Differentiates between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity. |
This table presents general concepts in microbiology for context, as specific data for this compound is not available.
Microbial populations can develop resistance to toxic compounds like fluorinated amino acid analogues through various evolutionary mechanisms. Common strategies include:
Target Enzyme Modification: Mutations can arise in the genes encoding enzymes that are the primary targets of the antimetabolite. For example, a mutation in an aminoacyl-tRNA synthetase could decrease its affinity for the fluorinated analogue while retaining sufficient affinity for the natural amino acid, preventing the incorporation of the toxic analogue into proteins.
Altered Allosteric Regulation: As seen with other amino acid analogues, mutations in the allosteric sites of regulatory enzymes, such as α-isopropylmalate synthase, can render them insensitive to feedback inhibition by the toxic analogue or its metabolites. This allows the cell to continue producing the essential natural amino acid even in the presence of the inhibitor.
Reduced Uptake/Increased Efflux: Bacteria can acquire resistance by reducing the permeability of their cell membranes to the toxic compound or by upregulating efflux pumps. These pumps are transmembrane proteins that actively transport toxic substances out of the cell, preventing them from reaching inhibitory intracellular concentrations.
Metabolic Bypass or Overproduction: The cell may evolve to overproduce the natural metabolite (valine, in this case), which can outcompete the analogue for binding to target enzymes.
These mechanisms are common strategies by which bacteria develop resistance to a wide range of antimicrobial agents, including other classes of fluorinated compounds nih.govnih.gov.
Potential as a Biochemical Probe or Therapeutic Agent
The introduction of fluorine into amino acids can dramatically alter their physicochemical properties without significantly increasing their size. This makes fluorinated amino acids like this compound valuable tools for probing and modulating biological systems.
Use in Studying Amino Acid Transport Systems and Biosynthetic Regulation
The study of how amino acids are transported into cells and incorporated into proteins is fundamental to understanding cellular metabolism and function. Fluorinated amino acids can serve as valuable probes in these investigations. The biosynthetic incorporation of analogs like 4,4,4-trifluorovaline allows researchers to track the fate of the amino acid and observe its effects on protein structure and function.
While direct studies utilizing this compound to specifically investigate amino acid transport systems are not extensively documented in publicly available research, the principle has been demonstrated with other fluorinated amino acids. For example, research into the nonribosomal peptide gramicidin (B1672133) S has shown that fluorinated analogs of phenylalanine can be incorporated biosynthetically. nih.govrsc.org This process, however, can be met with resistance from the native biosynthetic machinery, which often rejects the fluorinated substrate. nih.govrsc.org Overcoming this challenge, sometimes through strategic mutations in the synthesizing enzymes, provides critical insights into the selectivity and mechanisms of these biosynthetic pathways. nih.govrsc.org The successful incorporation of 4,4,4-trifluorovaline into proteins in place of natural amino acids would similarly allow for the investigation of biosynthetic regulation and the impact of such substitutions on protein folding and stability.
Modulation of Biological Activity and Metabolic Stability of Bioactive Compounds
A key area of interest is the use of this compound to alter the properties of peptides and proteins. The strong electron-withdrawing nature of the trifluoromethyl group can influence the local chemical environment, potentially affecting hydrogen bonding, hydrophobicity, and conformational preferences of the molecule it is incorporated into.
A notable study by Horng and Raleigh investigated the effect of replacing valine with 4,4,4-trifluorovaline (tfV) at two different interior positions (V3 and V21) of a β-sheet region in a ribosomal protein. The researchers found that both substitutions led to an increase in the Gibbs free energy of unfolding, indicating a higher thermostability of the protein.
| Protein Variant | Position of Substitution | ΔG° (kcal/mol) | ΔΔG° (kcal/mol) |
|---|---|---|---|
| NTL9 (Wild Type) | - | - | - |
| tfV3 | 3 | - | 0.79 |
| tfV21 | 21 | - | 1.4 |
This enhanced stability demonstrates the profound impact that the incorporation of 4,4,4-trifluorovaline can have on the biophysical properties of a protein. Such modulation is highly sought after in the development of therapeutic peptides and proteins, where increased stability can lead to longer half-lives and improved efficacy.
Development of Novel Antibiotics and Antimicrobials
The rise of antibiotic-resistant bacteria presents a critical global health challenge, necessitating the development of novel antimicrobial agents. nih.govtheguardian.com Antimicrobial peptides (AMPs) are a promising class of therapeutics due to their broad-spectrum activity and novel mechanisms of action. nih.govupenn.edu The incorporation of non-canonical amino acids, including fluorinated variants, is a strategy being explored to enhance the potency and stability of AMPs. upenn.edu
While the direct incorporation of this compound into novel antibiotics is not yet widely reported, the foundational research into modifying AMPs supports its potential in this area. For instance, the biosynthetic production of fluorinated analogs of the antimicrobial peptide gramicidin S has been explored, demonstrating the feasibility of creating fluorinated peptide antibiotics. nih.govrsc.org The unique properties conferred by the trifluoromethyl group in 4,4,4-trifluorovaline could potentially lead to AMPs with improved membrane disruption capabilities, enhanced resistance to proteolytic degradation, and greater efficacy against drug-resistant pathogens. Further research is warranted to explore the specific application of this compound in the design of next-generation antimicrobial agents.
Analytical Methodologies for 4,4,4 Trifluoro Dl Valine and Its Metabolites
Chromatographic Techniques
Chromatographic methods are indispensable for separating 4,4,4-Trifluoro-DL-valine and its metabolites from complex mixtures, a necessary prelude to their identification and quantification.
Gas chromatography coupled with mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids, derivatization is a necessary step to increase their volatility. wvu.edu Common derivatization methods include esterification and acylation, such as the formation of trifluoroacetyl (TFA) isopropyl esters. researchgate.net
GC-MS plays a pivotal role in amino acid analysis by offering high resolution, sensitivity, and accurate quantification. wvu.edu The technique is particularly useful for separating and identifying components in complex mixtures. wvu.edu In the context of fluorinated compounds, trifluoroacetylation is a derivatization method that can be employed. nih.gov
Table 1: GC-MS Parameters for Amino Acid Analysis
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Chirasil-L-Val or 5% diphenyl-dimethylpolysiloxane capillary column | wvu.eduresearchgate.net |
| Derivatization | N-trifluoroacetyl-O-methyl esterification; Trimethylsilyl (B98337) (TMS) derivatization | nih.govresearchgate.net |
| Ionization Mode | Electron Ionization (EI) | nih.gov |
| Detection | Mass Spectrometer (e.g., Ion-Trap, Quadrupole) | arxiv.orglcms.cz |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for detecting and quantifying amino acids and their metabolites in complex biological matrices, such as culture supernatants or plasma. researchgate.netnih.govnih.gov This technique is particularly advantageous as it often does not require derivatization, thus simplifying sample preparation. lcms.cznih.gov
In studies involving precursor-directed biosynthesis, LC-MS/MS has been successfully used to detect the incorporation of this compound into larger molecules. researchgate.net For instance, the administration of this compound to cultures of Bacillus sp. CS93 resulted in the formation of trifluorosurfactin, which was detectable by LC-MS/MS. researchgate.netucd.ie The method's high sensitivity allows for the detection of analytes at very low concentrations. nih.gov
Table 2: LC-MS/MS Parameters for Amino Acid Analysis
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Reversed-phase (e.g., C18) or Chiral (e.g., Daicel ChiralPax ZWIX+) | nih.govwaters.com |
| Mobile Phase | Gradient elution with aqueous and organic phases (e.g., acetonitrile, formic acid) | nih.govnih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govwaters.com |
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of chemical compounds, including synthetic amino acids like this compound. nih.gov Reversed-phase HPLC is commonly used to separate the main compound from any impurities. hplc.eu
For chiral molecules, specialized chiral HPLC methods are necessary to determine enantiomeric purity. researchgate.net This can be achieved using a chiral stationary phase that selectively interacts with one enantiomer more strongly than the other, leading to their separation. nih.gov The purity is then determined by comparing the peak area of the desired enantiomer to the total area of all peaks.
Table 3: HPLC Parameters for Purity Assessment
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Chiral (e.g., Chiralpak IC) or Reversed-phase C18 | ijrpc.com |
| Mobile Phase | Acetonitrile/water with additives like trifluoroacetic acid (TFA) | nih.govhplc.eu |
| Detection | UV Detector | nih.gov |
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and environment of this compound and its metabolites.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy is an exceptionally powerful tool for studying fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which provides detailed information about the local electronic environment of the fluorine atoms. dtu.dk
¹⁹F-NMR is ideal for monitoring the biotransformation of fluorinated compounds like this compound in culture supernatants, often without the need for prior purification. ucd.iedtu.dk For example, ¹⁹F-NMR analysis of the culture supernatant of Bacillus sp. CS93 fed with this compound revealed that a significant portion of the amino acid was transformed into other fluorinated metabolites. researchgate.netucd.ie This technique can be used to identify and quantify the different fluorinated species present in a sample. escholarship.org
Table 4: ¹⁹F-NMR Parameters
| Parameter | Typical Value | Reference |
|---|---|---|
| Spectrometer Frequency | e.g., 470 MHz | |
| Solvent | CDCl₃ or D₂O | |
| Chemical Shift Range (δ) | -62.5 to -66.3 ppm (for hexafluoro-DL-valine) |
Tandem mass spectrometry (MS/MS) is crucial for confirming the identity of this compound and its metabolites by analyzing their fragmentation patterns. researchgate.net When a precursor ion is selected and fragmented, it produces a characteristic set of product ions, which serves as a molecular fingerprint.
MS/MS analysis is also used to confirm the incorporation of this compound into larger biomolecules. ucd.ie In the study of trifluorosurfactin, MS/MS data showed ions that were 54 Da heavier for a specific fragment (b5), which is consistent with the replacement of a valine residue with a trifluorovaline residue. ucd.ie This detailed fragment ion analysis provides definitive evidence of successful incorporation.
Sample Preparation and Derivatization Strategies
The accurate and sensitive analysis of this compound and its associated metabolites from complex biological samples is critically dependent on meticulous sample preparation and chemical derivatization. These preliminary steps are essential to isolate the target analytes from interfering substances and to modify their chemical properties to be compatible with analytical instrumentation, particularly for gas chromatography-mass spectrometry (GC-MS).
To overcome the low volatility of amino acids for GC-MS analysis, derivatization is a necessary step. For this compound, two effective methods are the formation of N-ethoxycarbonyl ethyl ester and trimethylsilyl (TMS) derivatives. ucd.ie
The N-ethoxycarbonyl ethyl ester derivatization is a well-established technique for amino acids. nih.gov This process involves a reaction with ethyl chloroformate, which converts the amino group into an N-ethoxycarbonyl group, and subsequent esterification of the carboxyl group with ethanol. nih.gov This derivatization renders the amino acid volatile and suitable for GC-MS analysis. nih.gov The resulting derivatives provide characteristic mass spectra that facilitate their identification and quantification.
Trimethylsilylation is another robust derivatization technique. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens in the amino and carboxyl groups with trimethylsilyl (TMS) groups. This single-step reaction is efficient and produces thermally stable derivatives with good chromatographic properties, making them ideal for GC-MS analysis.
The choice between these derivatization methods can depend on the specific requirements of the analysis, including the desired sensitivity and the potential for interference from the sample matrix. Both methods have been successfully applied to the analysis of various amino acids, including fluorinated analogues. ucd.ie
Table 1: Derivatization Strategies for GC-MS Analysis of this compound
| Derivatization Method | Reagents | Key Features |
| N-ethoxycarbonyl ethyl esterification | Ethyl chloroformate, Ethanol, Pyridine | Produces volatile N-ethoxycarbonyl amino acid ethyl esters (ECEEs). Amenable to GC or GC-MS analysis. nih.gov |
| Trimethylsilylation (TMS) | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Forms stable TMS derivatives. Efficient and widely used for amino acid analysis. |
The isolation of this compound from biological matrices like plasma, urine, or cell cultures is a crucial first step to ensure accurate quantification. researchgate.net These matrices contain numerous endogenous compounds that can interfere with the analysis.
A common initial step for plasma or serum samples is protein precipitation . This is often achieved by adding a water-miscible organic solvent, such as acetonitrile, which denatures and precipitates the majority of proteins. The supernatant, containing the smaller molecules including the target analyte, can then be collected for further processing.
Following protein precipitation, solid-phase extraction (SPE) is frequently employed for further cleanup and concentration of the analyte. For amino acids, ion-exchange SPE cartridges are particularly effective. Cation-exchange sorbents can be used to retain the positively charged amino acid while allowing neutral and anionic interferents to be washed away. The purified analyte is then eluted from the cartridge with a suitable solvent.
Liquid-liquid extraction (LLE) is another technique that can be used to separate the analyte from the sample matrix based on its solubility in two immiscible liquid phases. The choice of solvents is critical to maximize the recovery of the target compound while minimizing the extraction of interfering substances.
In some research contexts, such as studying the metabolic fate of this compound in bacterial cultures, the analysis may involve monitoring the culture supernatant directly. researchgate.net Techniques like ¹⁹F NMR spectroscopy can be employed to track the transformation of the fluorinated amino acid into its metabolites, such as 4,4,4-trifluoro-2-hydroxy-3-methylbutanoic acid. researchgate.net
Table 2: Common Extraction and Purification Techniques
| Technique | Principle | Application to this compound |
| Protein Precipitation | Removal of high molecular weight proteins using organic solvents. | Initial cleanup step for plasma or serum samples. |
| Solid-Phase Extraction (SPE) | Separation based on the analyte's affinity for a solid sorbent. | Purification and concentration of the analyte from complex mixtures. Ion-exchange SPE is particularly useful for amino acids. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Separation from interfering compounds based on differential solubility. |
| ¹⁹F Nuclear Magnetic Resonance (NMR) | Detection and quantification of fluorine-containing compounds. | Analysis of culture supernatants to monitor metabolic transformation. researchgate.net |
Future Research Directions and Emerging Applications
Exploring Novel Biotransformation Enzymes and Pathways
The biotransformation of 4,4,4-Trifluoro-DL-valine is a key area of ongoing research. Studies have shown that when this compound is administered to cultures of Bacillus sp., it undergoes deamination and reduction to yield 4,4,4-trifluoro-2-hydroxy-3-methylbutanoic acid. acs.orgscribd.comresearchgate.net This transformation is significant as it diverts the fluorinated precursor from being incorporated into other products, such as the lipopeptide antibiotic surfactin (B1297464). scribd.comresearchgate.net While branched-chain amino acid aminotransferases and L-amino acid oxidases have been investigated, the specific enzymes responsible for this biotransformation in Bacillus sp. remain to be definitively identified. scribd.com
Future work will likely focus on identifying and characterizing these novel enzymes. Understanding the enzymatic machinery responsible for the deamination and reduction of this compound could enable the development of strategies to inhibit this pathway, thereby increasing the availability of the fluorinated amino acid for incorporation into desired biomolecules. scribd.com Furthermore, the exploration of microbial consortia from diverse environments, such as garden soil, may reveal new bacterial strains and enzymes with unique defluorinating activities. acs.orgnih.gov
Advancements in Stereoselective Synthesis for Specific Enantiomers
The development of methods for the stereoselective synthesis of specific enantiomers of fluorinated amino acids is crucial for their application in drug design and protein engineering. nih.govmdpi.com While various strategies exist for the synthesis of amino acid derivatives, achieving high enantioselectivity for compounds like this compound remains a challenge. researchgate.net
Current research is exploring various synthetic routes, including those that start from simple fluorinated building blocks and employ established methods to introduce the amino and carboxyl groups. mdpi.comnih.gov Other approaches involve late-stage fluorination using electrophilic or nucleophilic fluorinating agents. mdpi.com Future advancements in this area will likely involve the development of more efficient and highly stereoselective catalytic methods. The use of chiral catalysts and auxiliaries will be key to controlling the stereochemistry of the final product, enabling the synthesis of pure L- or D-enantiomers of 4,4,4-Trifluoro-valine for specific applications. nih.gov The ability to produce specific enantiomers is critical, as the biological activity of chiral molecules is often dependent on their absolute configuration. acs.org
Rational Design of Fluorinated Amino Acid-Based Therapeutic Agents
The incorporation of fluorinated amino acids like this compound into peptides and other molecules is a promising strategy for the rational design of new therapeutic agents. nih.govmdpi.comnih.gov The unique properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly impact the biological activity, metabolic stability, and lipophilicity of a molecule. researchgate.netnih.gov
Elucidating Mechanisms of Action in Cellular and Organismal Contexts
Understanding how this compound and molecules incorporating it function at the cellular and organismal level is a critical area for future investigation. While it is known that this amino acid can be incorporated into proteins, the precise effects on protein structure and function are still being explored. nih.gov The incorporation of fluorinated amino acids can lead to global changes in the properties of biopolymers, affecting their folding, stability, and activity profiles. researchgate.net
Future studies will likely employ a range of techniques to probe these mechanisms. For example, the use of auxotrophic expression strains that are deficient in the biosynthesis of a particular amino acid can facilitate the global replacement of that amino acid with a fluorinated analog like this compound. acs.org This allows for the production of proteins where all instances of a specific residue are replaced, enabling detailed structural and functional analysis. Elucidating these mechanisms will be essential for predicting the impact of incorporating this compound into proteins and for designing new proteins with desired properties.
Expanding the Scope of Protein Engineering with this compound
Protein engineering has emerged as a powerful tool for creating proteins with novel functions and improved properties. acs.orgnih.gov The incorporation of non-canonical amino acids, such as this compound, significantly expands the chemical diversity available for protein design. acs.org The trifluoromethyl group, being bulkier and more hydrophobic than a methyl group, can influence protein structure and stability in unique ways. nih.gov
Future research in this area will focus on leveraging the properties of this compound to engineer proteins with enhanced stability, altered enzymatic activity, or novel binding specificities. nih.govmdpi.com For example, the incorporation of fluorinated residues has been shown to stabilize peptide structures. mdpi.com However, it has also been noted that not all fluorinated analogs are readily incorporated into proteins by the natural translational machinery. researchgate.net Therefore, a key aspect of future work will involve the engineering of aminoacyl-tRNA synthetases to efficiently recognize and incorporate this compound into proteins at specific sites. acs.org This will provide a powerful tool for the site-specific modification of proteins, opening up new avenues for creating novel biomaterials and therapeutics.
Q & A
What are the recommended synthetic routes for 4,4,4-Trifluoro-DL-valine, and how do fluorinated precursors influence reaction efficiency?
Basic Question
The synthesis of fluorinated amino acids like this compound typically involves modifying classical methods such as the Strecker synthesis (used for DL-valine) by substituting hydrogen atoms with fluorine at specific positions . For example, introducing trifluoromethyl groups requires fluorinated precursors (e.g., trifluoroacetone or fluorinated aldehydes) to ensure regioselectivity. Reaction efficiency depends on the stability of fluorine-containing intermediates and the use of catalysts (e.g., Lewis acids) to mitigate steric hindrance from bulky fluorinated groups.
Advanced Research Focus
A key challenge lies in minimizing racemization during fluorination. Asymmetric hydrogenation or enzymatic resolution may improve enantiomeric excess (ee) . Researchers should compare yields and ee values under varying conditions (e.g., solvent polarity, temperature) and characterize intermediates via NMR to track fluorine incorporation .
How can researchers resolve contradictions in solubility data for this compound across literature sources?
Basic Question
Solubility discrepancies often arise from differences in experimental conditions (e.g., pH, temperature, ionic strength). For this compound, its solubility in water and organic solvents should be systematically tested using gravimetric or spectrophotometric methods under controlled parameters . Documenting solvent purity and equilibration time is critical for reproducibility.
Advanced Research Focus
Advanced studies may employ molecular dynamics simulations to predict solubility based on the compound’s hydrophobicity (logP) and hydrogen-bonding capacity. Contrast experimental data with computational models to identify outliers, and validate findings using techniques like differential scanning calorimetry (DSC) to assess crystallinity impacts .
What analytical techniques are optimal for characterizing this compound’s purity and structural integrity?
Basic Question
High-performance liquid chromatography (HPLC) with chiral columns can separate enantiomers, while and NMR verify fluorine placement and confirm the absence of impurities . Mass spectrometry (MS) ensures molecular weight accuracy, particularly for detecting isotopic patterns from fluorine substitution .
Advanced Research Focus
For detailed structural analysis, X-ray crystallography provides atomic-level resolution of fluorine positioning. Pair this with infrared (IR) spectroscopy to identify vibrational modes altered by fluorine’s electronegativity. Cross-validate data with density functional theory (DFT) calculations to resolve ambiguities in stereochemical assignments .
How does the trifluoromethyl group in this compound affect its metabolic stability in biochemical assays?
Basic Question
Fluorination often enhances metabolic stability by resisting enzymatic degradation. In vitro assays (e.g., liver microsomes) can quantify the compound’s half-life compared to non-fluorinated valine. Use LC-MS to monitor degradation products and identify cleavage sites .
Advanced Research Focus
Isotopic labeling (e.g., or ) allows tracking of metabolic pathways in vivo. Compare the pharmacokinetics of this compound with its deuterated or -labeled analogs to isolate fluorine-specific effects on bioavailability and tissue distribution .
What strategies mitigate data variability in fluorinated amino acid research?
Basic Question
Standardize protocols for synthesis, purification, and analysis to reduce batch-to-batch variability. For example, use identical chromatographic gradients in HPLC across experiments and calibrate instruments with certified reference materials .
Advanced Research Focus
Implement machine learning algorithms to identify hidden variables (e.g., trace metal contaminants in reagents) that contribute to data scatter. Meta-analyses of published datasets can highlight systemic biases (e.g., underreporting of reaction byproducts) and guide corrective measures .
How can researchers design experiments to study this compound’s role in protein engineering?
Advanced Research Focus
Incorporate the compound into peptide synthesis via solid-phase methods and assess its impact on protein folding using circular dichroism (CD) or fluorescence spectroscopy. Compare thermodynamic stability (ΔG) of fluorinated vs. native proteins using thermal denaturation assays. Pair these results with molecular docking simulations to evaluate fluorine’s steric and electronic effects on binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
